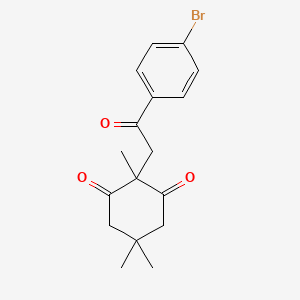
2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione” is a complex organic molecule. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a trimethylcyclohexane-1,3-dione group, which is a cyclohexane ring with three methyl groups and two carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would depend on its specific functional groups. The bromophenyl group is likely to be reactive due to the presence of the bromine atom, which can participate in various substitution reactions . The trimethylcyclohexane-1,3-dione group may also be reactive due to the presence of the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These could include properties such as melting point, boiling point, solubility, and stability .科学的研究の応用
Oxidative Reactions and Synthesis Methods
Research has demonstrated the utility of similar diones in oxidative reactions and as intermediates in the synthesis of complex molecules. For example, ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate can be oxidized by dimethyl sulphoxide to yield 2,3-dione derivatives, highlighting the role of bromo-substituted compounds in facilitating oxidative transformations (Sato et al., 1977). Similarly, 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione serves as an electrophilic iodinating agent, enabling selective synthesis of α-iodoketones from allylic alcohols, which underscores the importance of diones in electrophilic iodination processes (Martinez-Erro et al., 2017).
Catalytic Cyclization
The palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines to form 2-anilinohydroisoindoline-1,3-diones represents a significant application in catalytic cyclization, demonstrating the utility of bromo-substituted cyclohexanones in complex synthesis pathways (Yoon & Cho, 2015).
Chemical Sensing
Certain diones are utilized in developing chemosensors for detecting metal ions, such as cobalt (Co2+). Intramolecular charge transfer (ICT) chromophores based on substituted aryl hydrazones of β-diketones have been synthesized and applied as reversible “on–off” sensing mechanisms for Co2+, with notable selectivity and sensitivity, illustrating the potential of these compounds in environmental and biological monitoring (Subhasri & Anbuselvan, 2014).
Antimicrobial Activity
Research on 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and its transition metal complexes has explored their antimicrobial properties. These studies suggest the potential of bromo-substituted diones in developing antimicrobial agents, emphasizing the importance of structural modifications for enhancing biological activity (Sampal et al., 2018).
Molecular Structure and Reactivity
The versatile reactivity of certain germenes toward esters and carbonyl derivatives, resulting in cycloaddition reactions, highlights the significance of structurally related diones in understanding reaction mechanisms and developing new synthetic methodologies (Kettani et al., 2007).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Some similar compounds, such as 4-bromophenol, are known to be harmful if swallowed and can cause skin and eye irritation .
将来の方向性
特性
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]-2,5,5-trimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-16(2)9-14(20)17(3,15(21)10-16)8-13(19)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXNOQWTBCLXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)(C)CC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-Dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2961261.png)
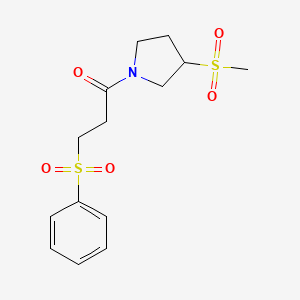
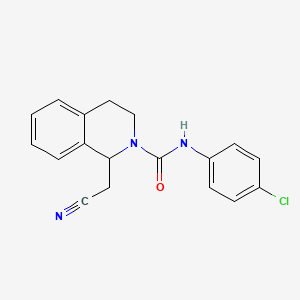
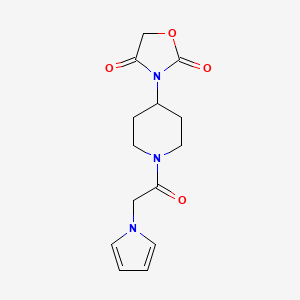
![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2961269.png)
![4-(4-methoxyphenyl)-1-methyl-6-(tetrahydro-2-furanylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2961272.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2961273.png)
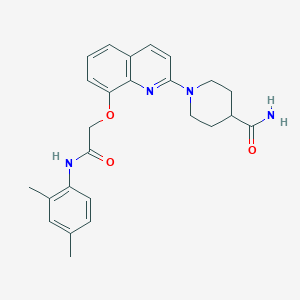
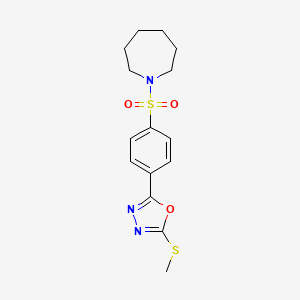
![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)
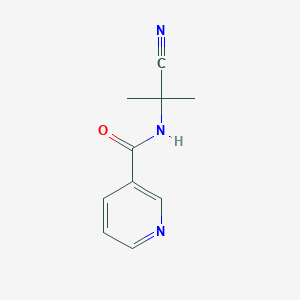

![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)